![molecular formula C10H12N2O B2751252 螺[1,2-二氢吡咯并[3,2-b]吡啶-3,3'-氧杂环戊烷] CAS No. 2580232-54-6](/img/structure/B2751252.png)

螺[1,2-二氢吡咯并[3,2-b]吡啶-3,3'-氧杂环戊烷]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

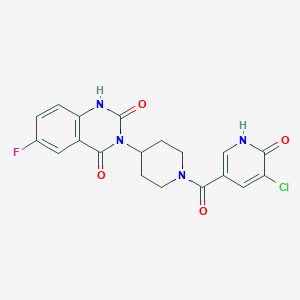

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The prefix “spiro” is followed by square brackets that contain two numbers separated by a comma. These numbers represent the number of atoms in each ring, excluding the shared atom . In the case of “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]”, it is a complex spiro compound with pyrrolo and pyridine rings, which are common in many biologically active compounds .

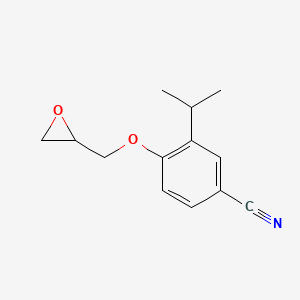

Molecular Structure Analysis

The molecular structure of spiro compounds is typically characterized by two rings sharing a single atom . The compound “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]” likely has a similar structure, with a pyrrolo and a pyridine ring forming the spiro structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . Without specific information on “Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3’-oxolane]”, it’s difficult to provide a detailed physical and chemical properties analysis.科学研究应用

高对映纯度有机催化合成

研究人员开发了一种对映选择性有机催化方法,该方法允许快速合成具有高对映纯度和结构多样性的螺[吡咯烷-3,3'-氧吲哚]衍生物。该方法采用三组分 1,3-偶极环加成,在温和条件下表现出高产率和优异的立体选择性。理论计算表明,这种不寻常的区域选择性源于有利的π-π堆积相互作用,为药物化学和多样性定向合成提供了一条新途径(Chen et al., 2009)。

生物碱合成进展

螺[吡咯烷-3,3'-氧吲哚]环系的合成是几种具有显著生物活性的生物碱的核心结构,一直是研究的重点。在合成牛角菜碱和荷斯菲林等氧吲哚生物碱的背景下,已经探索了合成该环系的不同策略,展示了这些化合物在药物发现中的多功能性(Marti & Carreira, 2003)。

螺[吡咯烷-氧吲哚]的不对称环加成

已经建立了基于 3-氨基氧吲哚的叠氮甲基内盐和 α,β-烯酮的一般且实用的有机催化不对称 1,3-偶极环加成工艺。该方法以高产率和优异的区域和对映选择性生成螺[吡咯烷-2,3'-氧吲哚]产品。该方法还允许通过简单的氧化还原过程轻松反转产物的非对映选择性,突出了其在创建多种药物化合物方面的潜力(Zhu et al., 2017)。

抗菌和抗癌潜力

螺[吡咯烷-3,3'-氧吲哚]的合成重点是评估其生物活性,包括抗菌、抗真菌和抗癌特性。例如,含有连接到吡咯烷单元的杂环的衍生物通过激活促凋亡基因显示出有效的抗癌活性,表明它们作为治疗剂的潜力(Vidya et al., 2019)。

5-HT7 受体配体

已经报道了螺[吡咯烷-3,3'-氧吲哚]衍生物作为 5-HT7 受体配体的新型支架的设计和合成。这些化合物表现出低纳摩尔配体活性,对相关血清素受体亚型具有选择性,突出了它们在设计神经系统疾病新疗法方面的潜力(Kelemen et al., 2018)。

安全和危害

未来方向

属性

IUPAC Name |

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-8-9(11-4-1)10(6-12-8)3-5-13-7-10/h1-2,4,12H,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFPYJYTAMQJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CNC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane] | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)